

A Technical Guide to the Spectroscopic Data of Acetyl Meldrum's Acid

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Cat. No.: | B592851 |

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Acetyl Meldrum's acid (5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile reagent in organic synthesis. This document presents key analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. The information is structured to be a vital resource for researchers utilizing this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Acetyl Meldrum's acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of Acetyl Meldrum's Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|----------------------------------|
| 2.64 | Singlet | 3H | $-\text{C}(\text{O})\text{CH}_3$ |
| 1.71 | Singlet | 6H | $-\text{C}(\text{CH}_3)_2$ |

Solvent: CDCl_3 , Frequency: 300 MHz

Table 2: ^{13}C NMR Spectroscopic Data of Acetyl Meldrum's Acid

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| 207.5 | $\text{C}=\text{O}$ (acetyl) |
| 184.2 | $\text{C}=\text{O}$ (dioxane-dione ring) |
| 174.8 | $\text{C}=\text{O}$ (dioxane-dione ring) |
| 118.6 | C5 of dioxane-dione ring |
| 106.2 | C2 of dioxane-dione ring |
| 45.1 | Quaternary Carbon |
| 42.4 | Quaternary Carbon |
| 37.5 | $-\text{C}(\text{O})\text{CH}_3$ |

Solvent: CDCl_3 , Frequency: 75 MHz

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data of Acetyl Meldrum's Acid

| Wavenumber (cm^{-1}) | Interpretation |
|---------------------------------|---|
| ~1740 | $\text{C}=\text{O}$ stretch (lactone) |
| ~1700 | $\text{C}=\text{O}$ stretch (acetyl ketone) |
| ~1600 | $\text{C}=\text{C}$ stretch (enol form) |
| ~1385 | C-H bend (gem-dimethyl) |

Note: The exact peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film) and instrument.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Acetyl Meldrum's Acid

| m/z | Interpretation |
|--------|--|
| 186.05 | $[M]^+$ (Molecular Ion) |
| 171 | $[M - \text{CH}_3]^+$ |
| 143 | $[M - \text{CH}_3\text{CO}]^+$ |
| 128 | $[M - (\text{CH}_3)_2\text{CO}]^+$ |
| 100 | $[M - (\text{CH}_3)_2\text{CO} - \text{CO}]^+$ |
| 43 | $[\text{CH}_3\text{CO}]^+$ |

Molecular Formula: $\text{C}_8\text{H}_{10}\text{O}_5$ Molecular Weight: 186.16 g/mol

Experimental Protocols

Synthesis of Acetyl Meldrum's Acid

A detailed and reliable protocol for the synthesis of Acetyl Meldrum's acid is provided by Organic Syntheses. The procedure involves the acylation of Meldrum's acid with acetyl chloride in the presence of pyridine.

Materials:

- Meldrum's acid
- Dichloromethane (anhydrous)
- Pyridine (anhydrous)
- Acetyl chloride
- Methanol
- Saturated aqueous ammonium chloride

- Sodium sulfate

Procedure:

- A solution of Meldrum's acid in anhydrous dichloromethane is prepared in a flame-dried, three-necked, round-bottomed flask equipped with a stir bar, nitrogen inlet, and an addition funnel.
- The flask is cooled in an ice-salt bath, and anhydrous pyridine is added.
- A solution of acetyl chloride in anhydrous dichloromethane is added dropwise via the addition funnel over a period of 1 hour.
- After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for an additional hour.
- The reaction is quenched by the addition of methanol.
- The workup involves washing the organic layer with saturated aqueous ammonium chloride and water, followed by drying over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude Acetyl Meldrum's acid. The product can be further purified if necessary.

For a comprehensive and detailed procedure, including specific quantities and safety precautions, refer to the original publication in *Organic Syntheses*.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer. Samples are prepared by dissolving approximately 5-10 mg of Acetyl Meldrum's acid in about 0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

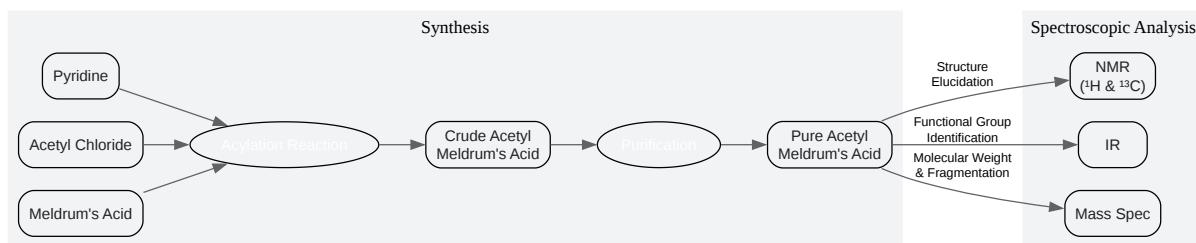
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk.

Alternatively, a spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent like dichloromethane.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The electron energy is typically set to 70 eV.

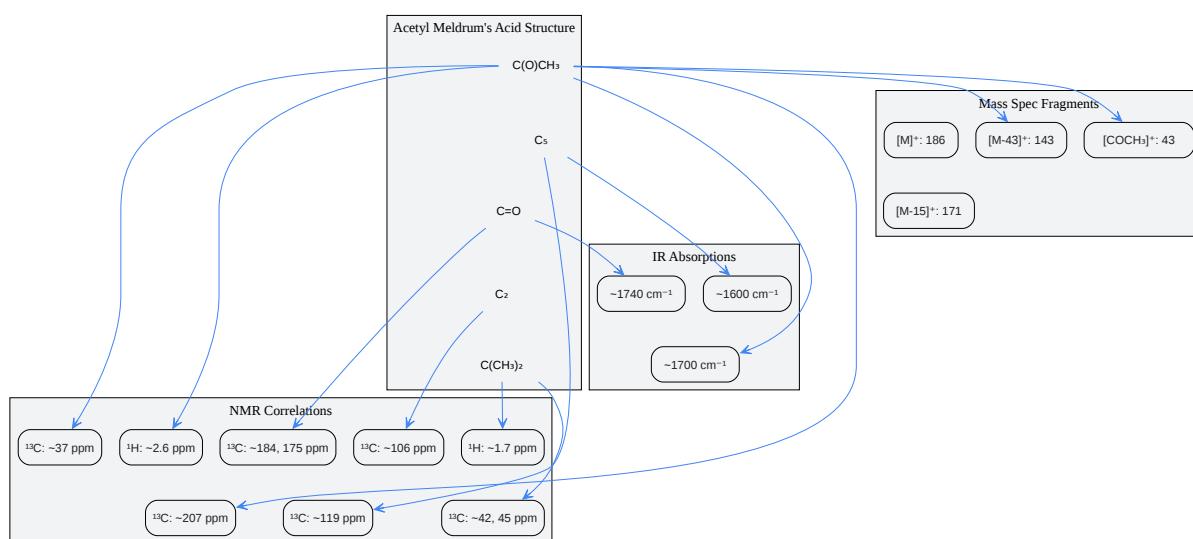
Visualizations

The following diagrams illustrate the key aspects of the analysis of Acetyl Meldrum's acid.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of Acetyl Meldrum's acid.

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Caption: Correlation of the molecular structure of Acetyl Meldrum's acid with its key spectroscopic data.

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